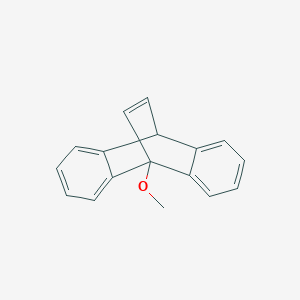
9-Methoxy-9,10-dihydro-9,10-ethenoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methoxy-9,10-dihydro-9,10-ethenoanthracene, also known as MDEA, is a chemical compound that belongs to the family of heterocyclic aromatic compounds. It is a cyclic compound that contains a fused ring system consisting of an anthracene unit and an ethylene bridge. The compound has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene is not well understood, but it is believed to involve the interaction of the compound with specific receptors in the brain. This compound has been shown to have a similar mechanism of action to other psychoactive compounds, such as MDMA and MDA.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has a stimulant effect on the central nervous system, leading to increased energy and alertness. This compound has also been shown to have a mild euphoric effect, similar to that of MDMA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene in lab experiments is its unique properties, which make it a promising candidate for several scientific research applications. However, one of the main limitations of using this compound in lab experiments is its potential for misuse and abuse, which can lead to significant health risks.
Orientations Futures
There are several future directions for the research and development of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene. One of the main directions is the synthesis of new this compound-based organic semiconductors with improved properties for use in OLEDs and OPVs. Another direction is the investigation of the mechanism of action of this compound and its potential therapeutic applications in the treatment of certain psychiatric disorders. Additionally, further research is needed to better understand the potential health risks associated with the use of this compound.
Méthodes De Synthèse
The synthesis of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene can be achieved through several methods, including the Diels-Alder reaction and the Pd-catalyzed intramolecular C-H arylation reaction. The Diels-Alder reaction involves the reaction of 9-methoxyanthracene with maleic anhydride in the presence of a catalyst to yield this compound. The Pd-catalyzed intramolecular C-H arylation reaction involves the reaction of 9-methoxyanthracene with a palladium catalyst to yield this compound.
Applications De Recherche Scientifique
The unique properties of 9-Methoxy-9,10-dihydro-9,10-ethenoanthracene make it a promising candidate for several scientific research applications. One of the main applications of this compound is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. This compound-based organic semiconductors have shown promising results in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Propriétés
Formule moléculaire |
C17H14O |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-methoxytetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene |
InChI |
InChI=1S/C17H14O/c1-18-17-11-10-12(13-6-2-4-8-15(13)17)14-7-3-5-9-16(14)17/h2-12H,1H3 |
Clé InChI |
KIVSAMZUWHOGEM-UHFFFAOYSA-N |
SMILES |
COC12C=CC(C3=CC=CC=C31)C4=CC=CC=C24 |
SMILES canonique |
COC12C=CC(C3=CC=CC=C31)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)

![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)

![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)



